2-Ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate
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Overview
Description
Propanoic acid, 2(or 3)-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-, 2-ethylhexyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ester functional group, which is derived from propanoic acid and 2-ethylhexyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2(or 3)-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-, 2-ethylhexyl ester typically involves esterification reactions. One common method is the reaction between propanoic acid and 2-ethylhexyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2(or 3)-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-, 2-ethylhexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Propanoic acid, 2(or 3)-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of propanoic acid, 2(or 3)-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-, 2-ethylhexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-ethylhexyl ester: Similar in structure but lacks the hydroxy and methylphenyl groups.
Propanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxy group but differs in the ester alkyl chain.
Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester: Similar ester structure but with different substituents.
Uniqueness
Propanoic acid, 2(or 3)-(3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl)-, 2-ethylhexyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
75248-95-2 |
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Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-ethylhexyl 2-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate |
InChI |
InChI=1S/C22H36O3/c1-8-10-11-17(9-2)14-25-21(24)16(4)18-12-15(3)20(23)19(13-18)22(5,6)7/h12-13,16-17,23H,8-11,14H2,1-7H3 |
InChI Key |
SAEBMUYQRYILIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)C1=CC(=C(C(=C1)C)O)C(C)(C)C |
Origin of Product |
United States |
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